6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide
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Overview
Description
6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds that are widely studied for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves multiple steps, starting with the bromination of the parent carbazole compound. The reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), in the presence of a suitable catalyst. Subsequent steps may include hydroxylation and amidation reactions to introduce the N'-hydroxy and carboximidamide groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: 6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural alkaloids makes it valuable for probing biological pathways.
Medicine: In the medical field, this compound is being investigated for its potential anticancer and antimicrobial properties. Its ability to interact with biological targets suggests it could be developed into therapeutic agents.
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in organic electronics and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which 6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-bromo-2,3,4,9-tetrahydro-1H-carbazole: This compound lacks the N'-hydroxy and carboximidamide groups, making it less reactive and less biologically active.
N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide:
Uniqueness: 6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide stands out due to its combination of bromine and N'-hydroxy groups, which confer unique chemical and biological properties. This combination allows for a wider range of reactions and applications compared to similar compounds.
Properties
IUPAC Name |
6-bromo-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)16-11)13(15)17-18/h4-6,9,16,18H,1-3H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDNEHYFDEEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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